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Introduction
(S)-Lomedeucitinib, also known as BMS-986322, is a potent and selective, orally bioavailable

allosteric inhibitor of Tyrosine Kinase 2 (TYK2). As a deuterated form of deucravacitinib, (S)-
Lomedeucitinib offers potential advantages in terms of metabolic stability. TYK2 is a member

of the Janus kinase (JAK) family of non-receptor tyrosine kinases and plays a pivotal role in the

signaling pathways of key cytokines implicated in the pathogenesis of various autoimmune and

inflammatory diseases, including psoriasis and psoriatic arthritis.[1] This document provides

detailed application notes and protocols for the use of (S)-Lomedeucitinib in laboratory

settings to investigate its mechanism of action and therapeutic potential.

Mechanism of Action
(S)-Lomedeucitinib selectively binds to the regulatory pseudokinase (JH2) domain of TYK2.

This allosteric inhibition stabilizes the inactive conformation of the enzyme, thereby preventing

its activation and downstream signaling. TYK2 is a critical component of the signaling cascade

for several key cytokines, including Interleukin-23 (IL-23), Interleukin-12 (IL-12), and Type I

Interferons (IFNs). By inhibiting TYK2, (S)-Lomedeucitinib effectively blocks the

phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT)

proteins, which are crucial for the transcription of pro-inflammatory genes.
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Data Presentation
The following tables summarize the chemical and physical properties of (S)-Lomedeucitinib
and the in vitro inhibitory activity of its closely related analog, deucravacitinib, which serves as

a strong proxy for its potency.

Table 1: Chemical and Physical Properties of (S)-Lomedeucitinib

Property Value

Synonyms BMS-986322

Molecular Formula C₁₈H₁₇D₃N₆O₄S

Molecular Weight 419.47 g/mol

CAS Number 2328068-38-6

Appearance Solid

Solubility DMSO: 100 mg/mL (238.40 mM)

Storage (Powder) -20°C for up to 3 years

Storage (Stock Solution) -80°C for 6 months; -20°C for 1 month

Table 2: In Vitro Inhibitory Activity of Deucravacitinib (a close analog of (S)-Lomedeucitinib)
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Target/Assay IC₅₀ (nM) Cell Line/System

Recombinant TYK2

(pseudokinase domain)
0.2 Enzymatic Assay

IL-12-induced STAT4

phosphorylation
5 NK-92 cells

IL-23-induced STAT3

phosphorylation
2-19 Cellular Assays

Type I IFN-induced STAT1/2

phosphorylation
2-19 Cellular Assays

IL-12-induced IFN-γ production 11 Human PBMCs

Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by (S)-
Lomedeucitinib.
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TYK2 Signaling Pathway and Inhibition by (S)-Lomedeucitinib
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Caption: TYK2 Signaling and (S)-Lomedeucitinib Inhibition.
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Experimental Protocols
Preparation of (S)-Lomedeucitinib Stock Solution
Materials:

(S)-Lomedeucitinib powder

Dimethyl sulfoxide (DMSO), anhydrous

Sterile, nuclease-free microcentrifuge tubes

Procedure:

Allow the (S)-Lomedeucitinib powder to equilibrate to room temperature before opening the

vial.

To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial of (S)-
Lomedeucitinib (e.g., for 1 mg of powder with a molecular weight of 419.47 g/mol , add

238.4 µL of DMSO).

Vortex thoroughly to ensure complete dissolution. Gentle warming (up to 60°C) and

sonication may be required.

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid

repeated freeze-thaw cycles.

Store the stock solution at -80°C for long-term storage (up to 6 months) or at -20°C for short-

term storage (up to 1 month).

In Vitro Cell-Based Assay: Inhibition of IL-23-Induced
STAT3 Phosphorylation
This protocol describes how to assess the inhibitory activity of (S)-Lomedeucitinib on the IL-

23-mediated phosphorylation of STAT3 in a human cell line (e.g., NK-92).

Materials:
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NK-92 cells

Complete growth medium (e.g., Alpha-MEM with 12.5% FBS, 12.5% horse serum, and

recombinant human IL-2)

Recombinant human IL-23

(S)-Lomedeucitinib stock solution (10 mM in DMSO)

Serum-free medium

Phosphate-buffered saline (PBS)

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

BCA protein assay kit

Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total STAT3

HRP-conjugated secondary antibody

ECL substrate

Procedure:

Cell Culture and Treatment:

Culture NK-92 cells according to standard protocols.

Seed cells at a density of 1 x 10⁶ cells/mL in a 6-well plate.

Incubate for 24 hours.

Wash the cells with PBS and replace the medium with serum-free medium for 4-6 hours to

reduce basal STAT3 phosphorylation.

Prepare serial dilutions of (S)-Lomedeucitinib in serum-free medium from the 10 mM stock

solution (e.g., 10 µM, 1 µM, 100 nM, 10 nM, 1 nM). Include a DMSO vehicle control.
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Pre-treat the cells with the different concentrations of (S)-Lomedeucitinib or vehicle for 1-2

hours at 37°C.

Stimulate the cells with recombinant human IL-23 (e.g., 50 ng/mL) for 15-30 minutes at

37°C. Include an unstimulated control.

Cell Lysis and Protein Quantification:

After stimulation, immediately place the plate on ice and wash the cells once with ice-cold

PBS.

Lyse the cells by adding 100-200 µL of ice-cold lysis buffer to each well.

Incubate on ice for 30 minutes, with vortexing every 10 minutes.

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

Transfer the supernatant to a new pre-chilled tube.

Determine the protein concentration of each lysate using a BCA protein assay kit.

Western Blot Analysis:

Normalize protein concentrations and prepare samples for SDS-PAGE.

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane with 5% BSA in TBS-T for 1 hour at room temperature.

Incubate the membrane with the anti-phospho-STAT3 (Tyr705) primary antibody overnight at

4°C.

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour

at room temperature.

Detect the signal using an ECL substrate.
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Strip the membrane and re-probe with the anti-total STAT3 antibody to normalize for protein

loading.

Western Blot Workflow for pSTAT3 Inhibition
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Caption: Western Blot Workflow.

In Vivo Animal Model: Imiquimod-Induced Psoriasis in
Mice
This protocol describes a common mouse model of psoriasis induced by imiquimod (IMQ) to

evaluate the in vivo efficacy of (S)-Lomedeucitinib.[2][3]

Materials:

BALB/c or C57BL/6 mice (8-10 weeks old)

5% Imiquimod cream

(S)-Lomedeucitinib formulated for oral administration (e.g., in a suitable vehicle like 0.5%

methylcellulose)

Vehicle control

Calipers

Anesthesia

Procedure:

Shave the dorsal skin of the mice one day before the start of the experiment.

Randomly assign mice to treatment groups (e.g., Vehicle, (S)-Lomedeucitinib low dose, (S)-
Lomedeucitinib high dose).

Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back skin for 5-7

consecutive days.

Administer (S)-Lomedeucitinib or vehicle orally once or twice daily, starting on the same

day as the first imiquimod application.
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Monitor the mice daily for signs of psoriasis-like skin inflammation, including erythema,

scaling, and skin thickness.

Measure skin thickness daily using calipers.

At the end of the experiment, euthanize the mice and collect skin tissue for histological

analysis (H&E staining) and cytokine analysis (e.g., qPCR for IL-17, IL-23).

Imiquimod-Induced Psoriasis Model Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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